molecular formula C10HF21O B12845943 Perfluoro-3,7-dimethyl-1-octanol

Perfluoro-3,7-dimethyl-1-octanol

Cat. No.: B12845943
M. Wt: 536.08 g/mol
InChI Key: BZPYGJLVVCRAAT-UHFFFAOYSA-N
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Description

Perfluoro-3,7-dimethyl-1-octanol is a fluorinated alcohol with the molecular formula C10H3F19O. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to repel water and oil, making it valuable in the production of coatings and surfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-3,7-dimethyl-1-octanol typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of 3,7-dimethyl-1-octanol in the presence of hydrogen fluoride. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the highly reactive nature of hydrogen fluoride and ensure the efficient conversion of the starting material to the perfluorinated product. The reaction conditions typically include temperatures ranging from -20°C to 0°C and the use of nickel or steel electrodes .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-3,7-dimethyl-1-octanol is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of perfluoro-3,7-dimethyl-1-octanol is primarily based on its ability to interact with hydrophobic and hydrophilic surfaces. The fluorinated tail repels water and oil, while the hydroxyl group can form hydrogen bonds with other molecules. This dual functionality allows it to act as an effective surfactant and stabilizer in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoro-3,7-dimethyl-1-octanol is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both water and oil repellency. Additionally, its high thermal stability and resistance to chemical reactions make it suitable for use in harsh environments .

Biological Activity

Perfluoro-3,7-dimethyl-1-octanol is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and interactions with biological systems.

Chemical Structure and Properties

This compound is part of the larger family of perfluoroalkyl substances (PFAS), which are known for their water and oil repellent properties. The presence of fluorine atoms in its structure contributes to its stability and resistance to degradation. This compound's structure can significantly influence its biological activity, particularly its interaction with cellular components.

Cytotoxicity

Research indicates that perfluoro compounds can exhibit varying degrees of cytotoxicity. A study evaluating the cytotoxic effects of several monoterpenes, including 3,7-dimethyl-1-octanol, found that at concentrations ranging from 31.25 to 500 µg/mL, there were no significant cytotoxic effects observed in Artemia Salina and hemolysis tests . This suggests a relatively low toxicity profile for this compound in these specific assays.

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various in vitro assays measuring radical scavenging abilities. The results demonstrated that this compound exhibits antioxidant properties by scavenging free radicals in a concentration-dependent manner. However, its activity was found to be less potent than that of standard antioxidants like Trolox . This suggests potential applications in formulations aimed at reducing oxidative stress.

Interaction with Thyroid Hormones

Perfluorinated compounds have been shown to interact with thyroid hormone transport proteins. A study indicated that certain PFAS could disrupt thyroid hormone levels by competing for binding sites on transport proteins like transthyretin (TTR). Although specific data on this compound were not detailed, the structural similarities suggest it may exhibit comparable interactions .

In Vitro Studies

A comprehensive study tested 56 PFAS compounds across various human cell types to assess their biological activity. It was found that while many compounds showed no effect, certain PFAS demonstrated cell-specific activities. This highlights the need for further investigation into the specific biological pathways affected by this compound and similar compounds .

Risk Assessments

Risk assessments related to PFAS exposure have identified potential health risks associated with these compounds. For instance, perfluorooctanoate (PFOA) and perfluorooctane sulfonate (PFOS) have been linked to increased serum cholesterol levels and immune system effects in animal studies . While direct evidence for this compound is limited, these findings raise concerns regarding the long-term exposure to fluorinated compounds.

Data Tables

Study Findings
Cytotoxicity StudyNo significant cytotoxic effects at concentrations of 31.25–500 µg/mL in A. Salina tests
Antioxidant ActivityExhibits radical scavenging capacity; less potent than Trolox
Thyroid Hormone InteractionPotential disruption of thyroid hormone transport suggested based on structural similarities
In Vitro Cell ResponseSome PFAS showed cell-specific activities; further studies needed for detailed understanding

Properties

Molecular Formula

C10HF21O

Molecular Weight

536.08 g/mol

IUPAC Name

1,1,2,2,3,4,4,5,5,6,6,7,8,8,8-pentadecafluoro-3,7-bis(trifluoromethyl)octan-1-ol

InChI

InChI=1S/C10HF21O/c11-1(7(21,22)23,5(17,18)10(30,31)32)3(13,14)6(19,20)4(15,16)2(12,8(24,25)26)9(27,28)29/h32H

InChI Key

BZPYGJLVVCRAAT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(O)(F)F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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